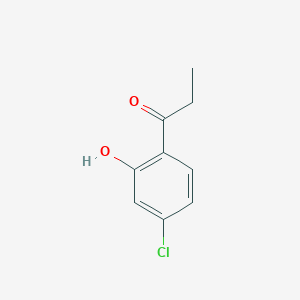

1-(4-Chloro-2-hydroxyphenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

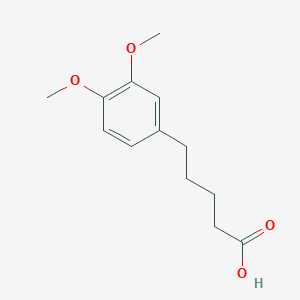

1-(4-Chloro-2-hydroxyphenyl)propan-1-one is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its synthesis, molecular structure, and properties have been the subject of research to explore its potential uses.

Synthesis Analysis

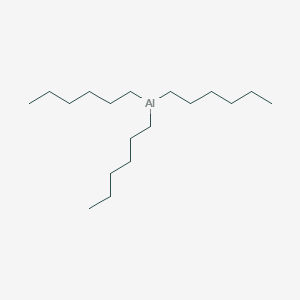

The synthesis of related compounds involves reactions such as the Claisen-Schmidt condensation and modifications through reactions with different alcohols in the presence of sodium hydrogen carbonate. These methods have been applied to synthesize compounds with similar structures, elucidated by spectroscopic techniques like IR, UV, and NMR (Čižmáriková et al., 2020).

Molecular Structure Analysis

Research on compounds structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one has utilized techniques like X-ray diffraction and density functional theory (DFT) to study their molecular structures, bond lengths, angles, and intermolecular interactions, providing insights into the compound's geometric framework (Salian et al., 2018; Adole et al., 2020).

Chemical Reactions and Properties

The chemical behavior of related compounds, including reactivity and interactions with other molecules, has been explored through computational methods and spectroscopic analysis. These studies offer insights into their chemical reactivity, including Mulliken atomic charges, molecular electrostatic potential surfaces, and electronic parameters (Adole et al., 2020).

Physical Properties Analysis

Physical properties such as crystalline structure and phase transitions of related compounds have been characterized through crystallography and spectroscopic techniques, revealing details about their stability, intermolecular interactions, and potential for forming various crystal packings (Najiya et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds have focused on their electronic properties, such as HOMO and LUMO energies, through DFT and time-dependent DFT (TD-DFT) methods. These studies provide valuable information on the electronic structure and potential chemical behavior of the compounds (Adole et al., 2020).

科学的研究の応用

Antimicrobial and Antiradical Activity

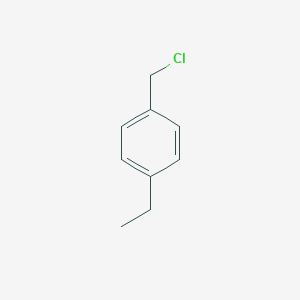

Research by Čižmáriková et al. (2020) explored the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activities. The compounds showed activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, although their effectiveness was lower compared to certain beta blockers (Čižmáriková et al., 2020).

Electronic Properties and Chemical Reactivity

Adole et al. (2020) conducted a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one to understand its molecular structure, electronic properties, and chemical reactivity. Through density functional theory (DFT) and spectroscopic techniques, insights into its geometrical structure and electronic behavior were gained, highlighting its potential in electronic applications (Adole et al., 2020).

Bioremediation

Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally related to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one. This study showed the potential of enzyme-based systems in breaking down environmentally harmful substances, suggesting a possible area of application for similar compounds in enhancing biodegradability of pollutants (Chhaya & Gupte, 2013).

Non-Linear Optical Properties

Singh et al. (2012) synthesized and characterized new chalcones, including ones structurally related to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one, to study their non-linear optical properties. This research indicates the compound's potential in optical applications, such as in the development of new photonic materials (Singh et al., 2012).

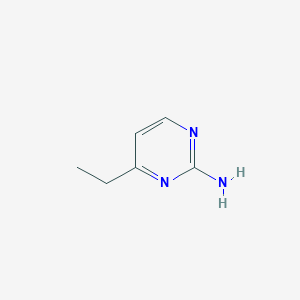

Inactivation of GABA Transaminase

Tao, Xu, and Yang (2009) discovered that a compound closely related to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one potently inactivates GABA transaminase in a time-dependent manner, highlighting a novel approach to designing inhibitors for this enzyme. This finding could have implications for neurological research and the development of new therapeutic agents (Tao, Xu, & Yang, 2009).

Safety And Hazards

The safety data sheet for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one indicates that it is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information should be referenced from the material safety data sheet (MSDS) .

特性

IUPAC Name |

1-(4-chloro-2-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDGSZQBDYECBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379606 |

Source

|

| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-hydroxyphenyl)propan-1-one | |

CAS RN |

1127-97-5 |

Source

|

| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。